molecular formula C20H30O4 B8085435 ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid CAS No. 55483-24-4

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Cat. No.: B8085435
CAS No.: 55483-24-4
M. Wt: 334.4 g/mol
InChI Key: QSJIZGQGHYROGD-RCUJSYDTSA-N
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Description

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid: is a diterpenoid compound that belongs to the kaurane family This compound is known for its complex structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid typically involves the oxidation of ent-kaurane derivatives. One common method includes the use of potassium permanganate (KMnO4) in an argon atmosphere with a phase transfer catalyst . This process ensures the selective oxidation of the kaurane skeleton, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an argon atmosphere.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. It is believed to interact with various cellular pathways, making it a candidate for drug development .

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways suggests it could be used in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

  • Kaurenoic acid
  • Grandiflorenic acid
  • Steviol

Comparison: Compared to similar compounds, ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid stands out due to its unique hydroxylation pattern at the 16beta and 17 positions. This structural feature contributes to its distinct biological activities and reactivity. While other kaurane derivatives like kaurenoic acid and steviol also exhibit significant biological properties, the specific hydroxylation in this compound provides unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

(1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJIZGQGHYROGD-RCUJSYDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254766
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55483-24-4
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55483-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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